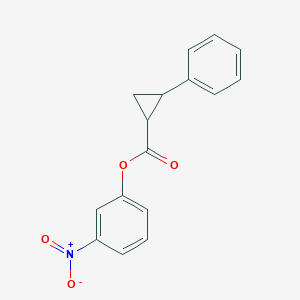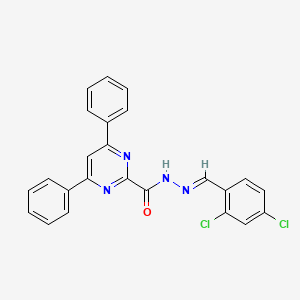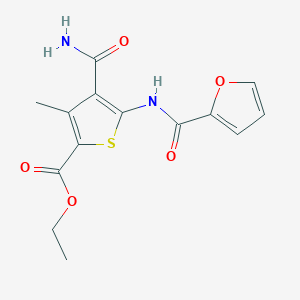
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multi-step processes, starting from basic chemical compounds through to complex intermediates. For example, Talupur et al. (2021) discuss the synthesis of related thiophene carboxamide derivatives through condensation reactions, showcasing the methodological complexity involved in constructing such molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the focal chemical demonstrates intricate arrangements of atoms and bonds. For instance, studies on pyrazole derivatives (Kumara et al., 2018) offer insights into the 3D arrangement and bonding within similar molecules, highlighting the stability and conformational dynamics critical for their chemical behavior.
Chemical Reactions and Properties
Compounds within this chemical class participate in various chemical reactions, revealing their reactivity and potential for further chemical modifications. As detailed by Shaabani et al. (2009), such molecules can undergo multi-component condensation reactions, illustrating their utility in synthesizing more complex molecules with broad biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of similar compounds are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate by Mukhtar et al. (2012) sheds light on the molecular geometry and intermolecular interactions that influence the compound's physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical reactions, define the compound's utility in scientific research and potential applications. Studies such as those on benzothiophene derivatives (Mudududdla et al., 2015) provide insights into their potential inhibition properties and interactions with biological molecules.
科学的研究の応用
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical processes, emphasizing the importance of specific synthetic routes and the characterization of the resultant molecules. Research efforts have been dedicated to developing efficient synthesis methods and understanding the chemical structure and properties of these compounds. For example, the synthesis and antimicrobial evaluation of related compounds have been explored, where synthesis involves multiple steps, including condensation reactions and hydrolysis, to obtain target molecules that were further subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activity and Applications
Research has demonstrated the potential biological activity of derivatives of the compound, including antimicrobial properties. The exploration of these activities is crucial for developing new pharmaceuticals and understanding the mechanisms behind their biological interactions. Studies have also focused on the targeted synthesis and analysis of biologically active derivatives, highlighting the importance of optimization methods for synthesis and analysis to identify compounds with desired pharmacological properties (С. Чиряпкин, Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, & Mikhail V. Larsky, 2021).
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-14(20)13-11-7-3-4-8-12(11)23-17(13)19-15(21)9-5-1-2-6-10(9)16(19)22/h1-2,5-6H,3-4,7-8H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTHDOBYSCQGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)
